(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one
CAS No.: 2111913-32-5
Cat. No.: VC5542087
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2111913-32-5 |
|---|---|
| Molecular Formula | C19H20N2O2S |
| Molecular Weight | 340.44 |
| IUPAC Name | (E)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-thiophen-2-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C19H20N2O2S/c22-19(8-7-18-4-2-10-24-18)21-14-5-6-15(21)12-17(11-14)23-16-3-1-9-20-13-16/h1-4,7-10,13-15,17H,5-6,11-12H2/b8-7+ |
| Standard InChI Key | DXHJHYRSZUJLEE-BQYQJAHWSA-N |
| SMILES | C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)OC4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system with nitrogen at position 8. Substituents include:
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A pyridin-3-yloxy group at position 3 of the bicyclic ring.
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An α,β-unsaturated ketone (prop-2-en-1-one) linked to the bicyclic nitrogen.
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A thiophen-2-yl group at the β-position of the enone.
The (1R,5S) configuration denotes the stereochemistry of the bicyclic system, while the E-configuration of the enone double bond ensures planarity, which is critical for electronic conjugation and potential biological interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 345.43 g/mol |
| IUPAC Name | (E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one |
| Hybridization Features | Bicyclic amine, conjugated enone, aromatic heterocycles |
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of this compound is reported, analogous bicyclic amines and α,β-unsaturated ketones provide methodological clues:
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Bicyclic Core Construction: The 8-azabicyclo[3.2.1]octane system may be synthesized via intramolecular cyclization of pyrrolidine precursors or through photochemical [2+2] cycloadditions .
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Enone Formation: The α,β-unsaturated ketone could be introduced via Claisen-Schmidt condensation between a bicyclic amine-derived acetophenone and thiophene-2-carbaldehyde under basic conditions .
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Stereochemical Control: Asymmetric catalysis or chiral auxiliaries may enforce the (1R,5S) configuration, while the E-geometry of the enone is stabilized by conjugation .
Spectroscopic Characterization
Hypothetical characterization data, inferred from related compounds :
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H NMR: Signals for the thiophene protons (δ 7.2–7.4 ppm), pyridinyl protons (δ 8.3–8.6 ppm), and enone vinyl protons (δ 6.8–7.1 ppm, J = 15–16 Hz).
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IR Spectroscopy: Strong absorption bands for the carbonyl (C=O, ~1680 cm) and conjugated enone (C=C, ~1620 cm).
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Mass Spectrometry: Molecular ion peak at m/z 345.43 (M) with fragmentation patterns indicative of bicyclic ring cleavage.
| Target Protein | Predicted ΔG (kcal/mol) | Interaction Mechanism |
|---|---|---|
| Dihydrofolate Reductase | -7.2 | Hydrogen bonding with pyridine |
| Dehydrosqualene Synthase | -6.9 | Enone-thiol covalent adduction |
| Serotonin Receptor 5-HT | -8.1 | Bicyclic amine-pocket insertion |
Computational and In Silico Profiling
Drug-Likeness Assessment
Using Lipinski’s Rule of Five and Veber parameters:
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Molecular Weight: 345.43 g/mol (≤500).
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LogP: Estimated 2.8 (≤5).
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H-Bond Donors: 0 (≤5).
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H-Bond Acceptors: 4 (≤10).
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Polar Surface Area: 75 Ų (≤140).
The compound complies with drug-likeness criteria, suggesting favorable oral bioavailability .
Toxicity and Metabolism
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PAINS Alerts: No Pan-Assay Interference Structures (PAINS) detected.
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CYP450 Interactions: Predicted substrate for CYP3A4, with potential epoxidation of the thiophene ring.
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Ames Test: Low mutagenic risk due to absence of aromatic amines.
Challenges and Future Directions
Synthetic Optimization
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Stereoselectivity: Improving yields of the (1R,5S) enantiomer via asymmetric hydrogenation.
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Enone Stability: Addressing potential Michael addition side reactions under physiological conditions.
Biological Validation
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